
Antifungal agent 35
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal agent 35 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, thereby inhibiting their growth and proliferation. This compound is particularly effective against a broad spectrum of fungal pathogens, making it a valuable tool in both clinical and agricultural settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 35 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of reactions such as alkylation, acylation, and cyclization. These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs. Quality control measures are implemented at each stage of the production to ensure the consistency and efficacy of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Antifungal agent 35 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties and enhance its antifungal activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound but exhibit enhanced or modified antifungal properties. These derivatives are often tested for their efficacy against different fungal strains.
Applications De Recherche Scientifique
Antifungal agent 35 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antifungal action and to develop new antifungal agents.
Biology: Researchers use it to investigate the cellular and molecular responses of fungi to antifungal treatment.
Medicine: It is employed in the development of new therapeutic strategies for treating fungal infections, particularly in immunocompromised patients.
Industry: this compound is used in the formulation of agricultural fungicides to protect crops from fungal diseases.
Mécanisme D'action
The mechanism of action of Antifungal agent 35 involves the inhibition of key enzymes and pathways essential for fungal cell survival. It targets the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to increased membrane permeability and cell death. Additionally, it interferes with the synthesis of nucleic acids and proteins, further disrupting fungal growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Antifungal agent 35 include other antifungal agents such as amphotericin B, fluconazole, and itraconazole. These compounds also target fungal cells but differ in their chemical structures and specific mechanisms of action.
Uniqueness
What sets this compound apart from other antifungal agents is its broad-spectrum activity and lower resistance rates. Unlike some antifungal agents that are prone to resistance development, this compound maintains its efficacy against a wide range of fungal pathogens. Additionally, its unique chemical structure allows for modifications that can enhance its antifungal properties and reduce potential side effects.
Propriétés
Formule moléculaire |
C26H27BrN4O4 |
|---|---|
Poids moléculaire |
539.4 g/mol |
Nom IUPAC |
3-(4-bromo-2-methoxyphenyl)-N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C26H27BrN4O4/c1-35-22-15-18(27)11-12-21(22)31-26(34)20-10-6-5-9-19(20)24(30-31)25(33)29-16-23(32)28-14-13-17-7-3-2-4-8-17/h5-7,9-12,15H,2-4,8,13-14,16H2,1H3,(H,28,32)(H,29,33) |
Clé InChI |
RGMIHEWYUXSZJY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NCC(=O)NCCC4=CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




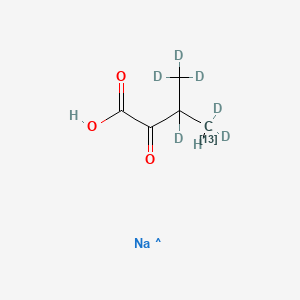
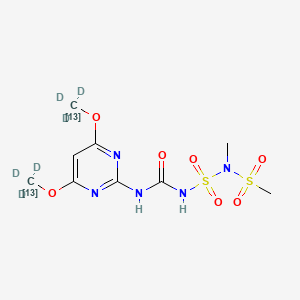
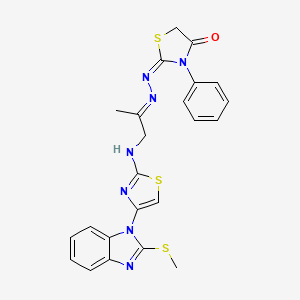
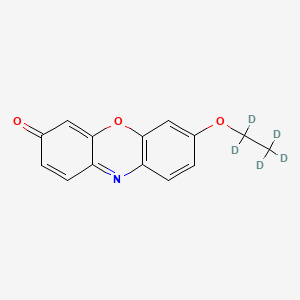

![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)


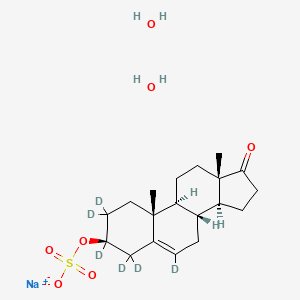
![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
